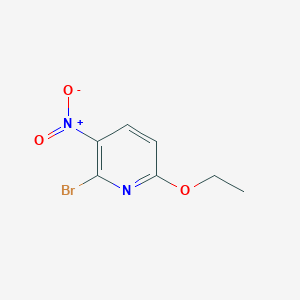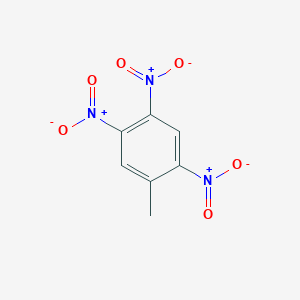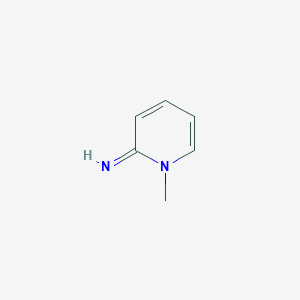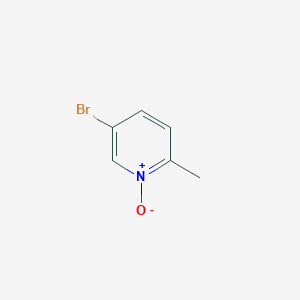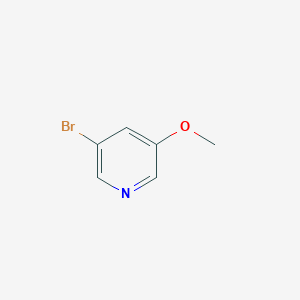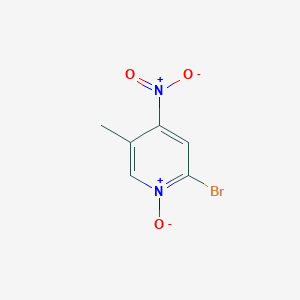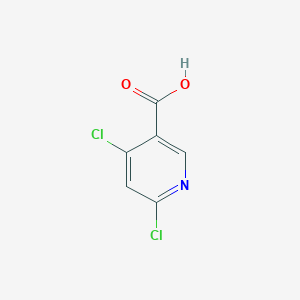
2-(Trimethylsilyl)biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trimethylsilyl)biphenyl is an organic compound with the chemical formula C14H18Si. It is a derivative of biphenyl, a compound with two benzene rings connected by a single bond. The compound is widely used in scientific research due to its unique properties.
Wissenschaftliche Forschungsanwendungen
2-(Trimethylsilyl)biphenyl has several applications in scientific research. It is widely used as a ligand in organometallic chemistry, where it forms complexes with transition metals such as palladium and platinum. These complexes are used in catalysis, which is the acceleration of a chemical reaction by a catalyst.
The compound is also used in the synthesis of organic compounds such as aryl ketones and aryl alcohols. It is a useful reagent in the Suzuki coupling reaction, which is a method for forming carbon-carbon bonds between aryl halides and arylboronic acids.
Wirkmechanismus
The mechanism of action of 2-(Trimethylsilyl)biphenyl is not well understood. However, it is believed to act as a nucleophile in organic reactions, which is a molecule that donates a pair of electrons to form a chemical bond.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of 2-(Trimethylsilyl)biphenyl. However, it is not used as a drug and has no known therapeutic effects. Therefore, information on drug usage and dosage, as well as drug side effects, are not applicable to this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(Trimethylsilyl)biphenyl in lab experiments is its high purity. The compound can be easily synthesized and purified, making it a reliable reagent for organic synthesis. Additionally, the compound is stable and can be stored for long periods without degradation.
One limitation of using 2-(Trimethylsilyl)biphenyl is its high cost. The compound is not readily available and must be synthesized in the lab, which can be time-consuming and expensive. Additionally, the compound is highly reactive and can pose a safety hazard if not handled properly.
Zukünftige Richtungen
There are several future directions for research involving 2-(Trimethylsilyl)biphenyl. One area of interest is the development of new catalytic systems using the compound as a ligand. Additionally, research could focus on the synthesis of new organic compounds using 2-(Trimethylsilyl)biphenyl as a reagent.
Another area of interest is the study of the mechanism of action of 2-(Trimethylsilyl)biphenyl. Further research could elucidate the role of the compound in organic reactions and its potential as a nucleophile.
Conclusion:
2-(Trimethylsilyl)biphenyl is a valuable compound in scientific research due to its unique properties. The compound is widely used as a ligand in organometallic chemistry and a reagent in organic synthesis. While the biochemical and physiological effects of the compound are not well understood, it has several advantages and limitations for lab experiments. Future research could focus on the development of new catalytic systems and the study of the mechanism of action of 2-(Trimethylsilyl)biphenyl.
Synthesemethoden
The synthesis of 2-(Trimethylsilyl)biphenyl involves the reaction between biphenyl and trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction takes place in an organic solvent such as tetrahydrofuran or dimethylformamide. The product is then purified using column chromatography or recrystallization.
Eigenschaften
CAS-Nummer |
17049-39-7 |
|---|---|
Produktname |
2-(Trimethylsilyl)biphenyl |
Molekularformel |
C15H18Si |
Molekulargewicht |
226.39 g/mol |
IUPAC-Name |
trimethyl-(2-phenylphenyl)silane |
InChI |
InChI=1S/C15H18Si/c1-16(2,3)15-12-8-7-11-14(15)13-9-5-4-6-10-13/h4-12H,1-3H3 |
InChI-Schlüssel |
CPENQHKKFGEUJL-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C1=CC=CC=C1C2=CC=CC=C2 |
Kanonische SMILES |
C[Si](C)(C)C1=CC=CC=C1C2=CC=CC=C2 |
Synonyme |
2-(TRIMETHYLSILYL)BIPHENYL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





